2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps. One common method is to start with N-Boc-aminocarbols, which are reacted with cyclopentadienyl diruthenium linkages (Cp2RuCl) to form an intermediate. This intermediate is then further reacted with 1,2,3,4-tetrahydroisoquinoline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoquinoline core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The isoquinoline core can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but lacks the methylsulfonyl group.
2-tert-butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains additional chlorine substituents.
Uniqueness
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylsulfonyl group
Properties
Molecular Formula |
C16H21NO6S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO6S/c1-16(2,3)23-15(20)17-8-7-10-9-11(24(4,21)22)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
WNBYMTDZMJETRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C |
Origin of Product |
United States |
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